

Application Notes and Protocols for dCBP-1 Treatment in Cell Culture

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Compound of Interest

Compound Name: dCBP-1

Cat. No.: B10823952

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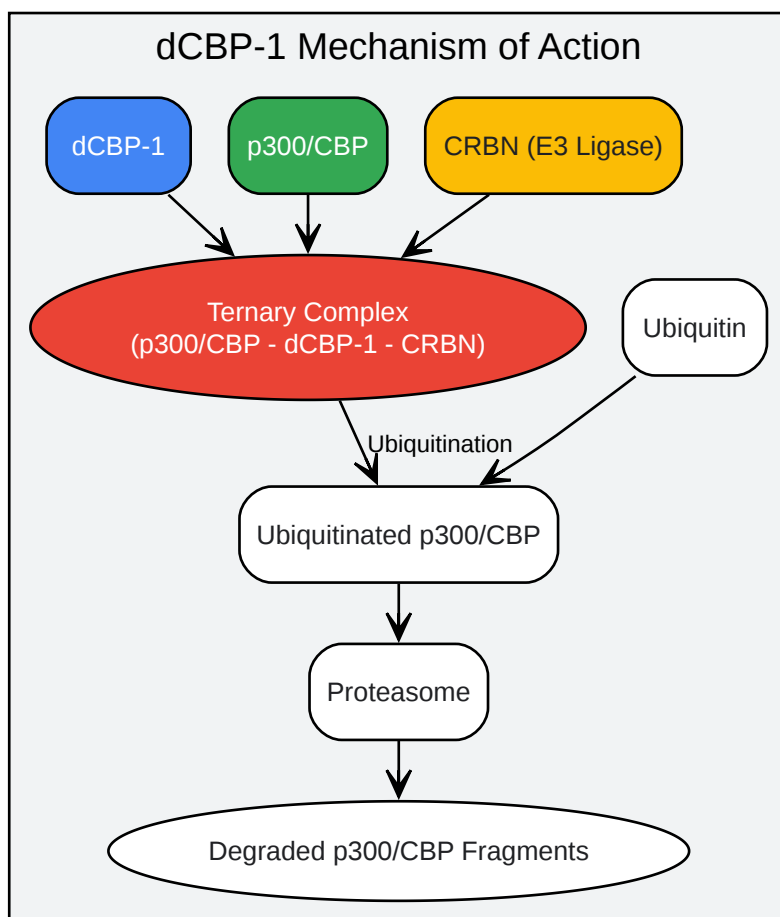
These application notes provide a comprehensive guide for the use of **dCBP-1**, a potent and selective heterobifunctional degrader of the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 (also known as KAT3A and KAT3B)[1]. As a Proteolysis Targeting Chimera (PROTAC), **dCBP-1** functions by hijacking the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of p300/CBP[2][3]. This document outlines the mechanism of action, provides detailed protocols for cell culture treatment, and summarizes key quantitative data from published studies.

Mechanism of Action

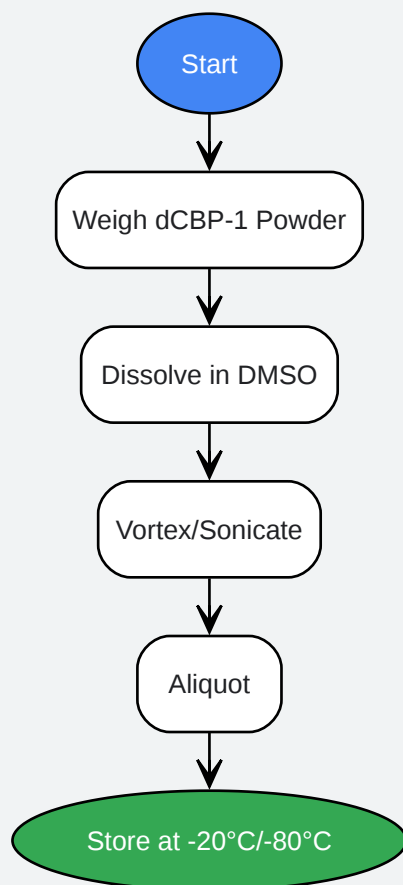
dCBP-1 is a chemical probe used to study the biological functions of p300 and CBP, which are critical regulators of gene expression through their histone acetyltransferase (HAT) activity and scaffolding functions[1][4][5]. By inducing the degradation of these proteins, **dCBP-1** allows for the acute and potent ablation of their functions, making it a valuable tool for dissecting their roles in normal and disease states, particularly in cancer biology[1][4][5]. **dCBP-1** has been shown to be exceptionally potent in killing multiple myeloma cells by ablating the enhancer activity driving the expression of the MYC oncogene[1][2][6].

The mechanism of **dCBP-1**-induced degradation of p300/CBP is dependent on the formation of a ternary complex with the E3 ubiquitin ligase CRBN and the subsequent action of the

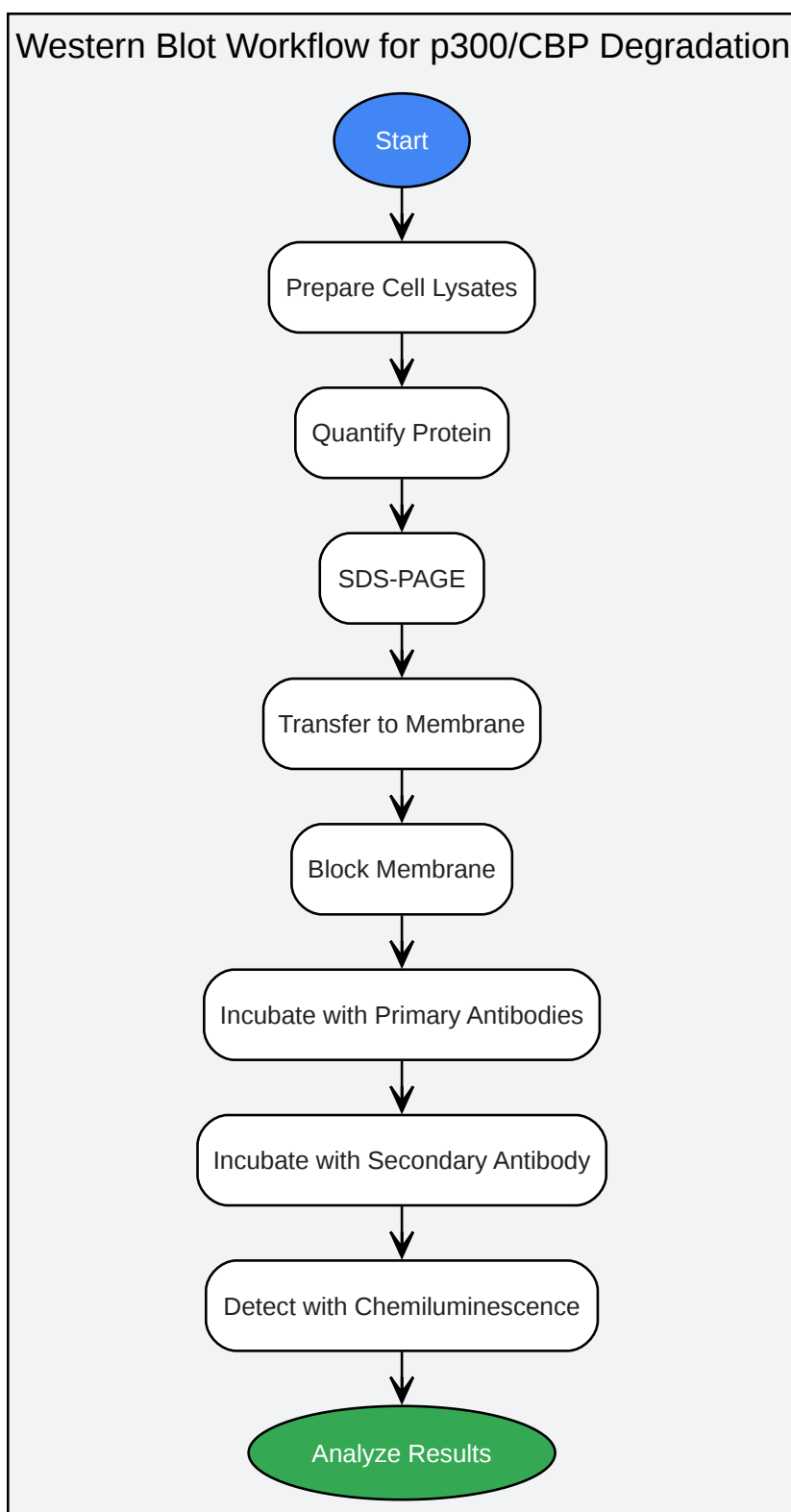
proteasome[7]. This activity can be rescued by co-treatment with inhibitors of neddylation (e.g., MLN4924) or the proteasome (e.g., carfilzomib, MG132), or by competition with ligands for p300/CBP or CRBN[7][8].



Stock Solution Preparation Workflow



Western Blot Workflow for p300/CBP Degradation

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